molecular formula C10H10ClNO3 B8028610 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene

Cat. No.: B8028610
M. Wt: 227.64 g/mol
InChI Key: WDIQESXNPJPEIF-UHFFFAOYSA-N
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Description

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene is an organic compound with a complex structure that includes a chloro group, a cyclopropylmethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may utilize continuous preparation systems to enhance efficiency and reduce costs. These systems allow for the automated control of reaction conditions, leading to improved yields and reduced labor requirements. Continuous production methods also offer better safety profiles and environmental benefits compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Chloro-1-(cyclopropylmethoxy)-4-amino-benzene.

    Oxidation: Oxidized derivatives of the cyclopropylmethoxy group.

Scientific Research Applications

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
  • 2-Chloro-1,1,1-trimethoxyethane
  • 2-Chloro-1-methylpyridinium iodide

Uniqueness

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene is unique due to the presence of both a nitro group and a cyclopropylmethoxy group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(cyclopropylmethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQESXNPJPEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution containing 38.4 g of 3,4-dichloronitrobenzene in 150 ml of DMSO was added 17.3 g of cyclopropylmethanol. This solution was stirred during the dropwise addition of 9.2 g of sodium hydroxide dissolved in 10 ml of water. This addition was exothermic to 45° C. The mixture was stirred and heated to 75°-80° for 18 hours, than poured over ice water and filtered. The filter cake was recrystallized from methanol to yield 27 g (59%) of light tan solid, melting point, 42°-44° C.
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38.4 g
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17.3 g
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9.2 g
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ice water
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10 mL
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